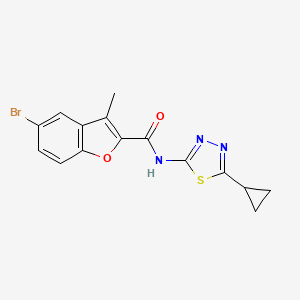![molecular formula C18H17N7O B12161509 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161509.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)ベンゾアミドは、ベンゾイミダゾール部分とテトラゾール部分を併せ持つ複雑な有機化合物です。これらの官能基は、特にその生物活性による医薬品の開発において、医薬品化学で重要な役割を果たすことが知られています。
準備方法
合成経路と反応条件
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)ベンゾアミドの合成には、通常、複数のステップが関与します。
ベンゾイミダゾール部分の形成: ベンゾイミダゾール環は、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
プロピル鎖の結合: 次に、ベンゾイミダゾール誘導体を、炭酸カリウムなどの塩基の存在下で、1-ブロモプロパンなどの適切なプロピル化剤でアルキル化します。
テトラゾール部分の形成: テトラゾール環は、通常、塩化亜鉛などの触媒の存在下で、適切なニトリルをアジ化ナトリウムで環化することにより形成されます。
カップリング反応: 最後に、ベンゾイミダゾール-プロピル誘導体を、トリエチルアミンなどの塩基の存在下で、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、テトラゾール-ベンゾアミド誘導体とカップリングします。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、反応条件を最適化し、収率を向上させるために、連続フロー反応器を使用するなど、より大規模に行われます。温度、圧力、試薬添加の精密制御のための自動システムの使用は、工業的環境では一般的です。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾイミダゾール環で酸化反応を起こし、N-オキシドを生成する可能性があります。
還元: 還元反応は、テトラゾール環で起こり、それをアミン誘導体に転換する可能性があります。
置換: この化合物は、特にベンゾアミド部分で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒的水素化などの試薬を使用します。
置換: 水素化ナトリウム(NaH)などの塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主要な生成物
酸化: N-オキシド誘導体。
還元: アミン誘導体。
置換: 置換されたベンゾアミドまたはベンゾイミダゾール。
科学研究への応用
化学
触媒: この化合物は、配位化学における配位子として作用し、さまざまな有機反応で触媒として使用できる遷移金属との錯体を形成できます。
生物学
酵素阻害: ベンゾイミダゾール環とテトラゾール環は、特定の酵素を阻害することが知られており、この化合物は酵素阻害研究の潜在的な候補となっています。
医学
抗菌活性: ベンゾイミダゾール環とテトラゾール環を含む化合物は、抗菌活性を示しており、新しい抗生物質の開発における潜在的な用途を示唆しています。
抗がん研究: この化合物は、がん細胞に対して細胞毒性を示す可能性があり、抗がん剤開発における興味の対象となっています。
工業
材料科学: この化合物は、工業用途向けの特定の特性を持つポリマーなどの高度な材料の合成に使用できます。
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: The benzimidazole and tetrazole rings are known to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine
Antimicrobial Activity: Compounds containing benzimidazole and tetrazole rings have shown antimicrobial properties, suggesting potential use in developing new antibiotics.
Anticancer Research: The compound may exhibit cytotoxic effects against cancer cells, making it a subject of interest in anticancer drug development.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties for industrial applications.
作用機序
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)ベンゾアミドがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が関与します。ベンゾイミダゾール環は、酵素の活性部位に結合してその活性を阻害することができ、テトラゾール環は、生体分子の構造を模倣して、通常の細胞プロセスを妨げる可能性があります。これらの相互作用は、代謝経路を混乱させ、化合物の生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)アセトアミド
- N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)フェニルアセトアミド
独自性
N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)ベンゾアミドは、ベンゾイミダゾール環とテトラゾール環の特定の組み合わせにより、独特の生物活性を示すため、ユニークです。類似の化合物と比較して、安定性、標的への結合親和性、生物活性スペクトルが向上している可能性があります。
この詳細な概要は、N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(1H-テトラゾール-1-イル)ベンゾアミドに関する包括的な理解を提供し、その合成、反応、用途、独自の特性を強調しています。
類似化合物との比較
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)acetamide
- N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)phenylacetamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of benzimidazole and tetrazole rings, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced stability, better binding affinity to targets, and a broader spectrum of biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C18H17N7O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N7O/c26-18(13-6-1-4-9-16(13)25-12-20-23-24-25)19-11-5-10-17-21-14-7-2-3-8-15(14)22-17/h1-4,6-9,12H,5,10-11H2,(H,19,26)(H,21,22) |
InChIキー |
NTJOTBBXUQOWIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161447.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide](/img/structure/B12161473.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B12161482.png)
![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161496.png)
![2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide](/img/structure/B12161500.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161504.png)
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12161511.png)
![1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-](/img/structure/B12161514.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12161515.png)
![[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B12161516.png)
![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
